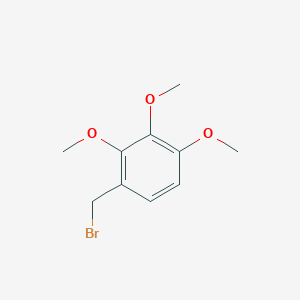
1-(Bromomethyl)-2,3,4-trimethoxybenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromomethyl-substituted benzene derivatives is a topic of interest in several papers. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives is detailed, highlighting a practical synthetic procedure starting from benzene . Another study discusses the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination, providing insights into the factors affecting the reaction . These studies suggest that the synthesis of bromomethyl-substituted benzenes often involves multi-step reactions with careful consideration of reaction conditions.
Molecular Structure Analysis
The molecular structure of bromomethyl-substituted benzenes is crucial for understanding their reactivity and properties. X-ray diffraction has been used to determine the crystal structures of various solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, revealing different conformations and packing motifs in the crystalline state . Similarly, the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its derivatives have been reported, showing the stabilization of the packing through van der Waals interactions and weak C–H···O and C–H···π interactions . These findings indicate that the molecular structure of bromomethyl-substituted benzenes can vary significantly depending on the crystalline environment and substituents.
Chemical Reactions Analysis
The reactivity of bromomethyl-substituted benzenes in chemical reactions is another area of interest. The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals has been investigated, showing the formation of various adducts and products through complex reaction pathways . Although this study does not directly involve 1-(Bromomethyl)-2,3,4-trimethoxybenzene, it provides a general understanding of how methyl-substituted benzenes might react under oxidative conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethyl-substituted benzenes are influenced by their molecular structure. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different crystal structures and conformations, which can affect their physical properties . The polylithiation reactions of trimethoxybenzenes, which could be related to the compound of interest, show that steric hindrance can significantly affect the substitution of arylic hydrogens . These studies suggest that the physical and chemical properties of bromomethyl-substituted benzenes are complex and can be tailored through synthetic modifications.
Applications De Recherche Scientifique
Synthesis of Chemical Compounds
- The compound has been used in synthesizing bergenin-type C-glucosylarenes, which are important for various chemical reactions (Frick & Schmidt, 1991).
- It's involved in polylithiation reactions, demonstrating its utility in substituting arylic hydrogens in trimethoxybenzenes (Cabiddu et al., 1991).
- Researchers have studied its physical, thermal, and spectral properties to understand its utility as an intermediate in the synthesis of organic compounds (Trivedi et al., 2015).
Application in Polymer Science
- It's been used to create branched poly(phenylene ethylene) with bromomethyl groups, indicating its role in developing functionalized polymers with enhanced processability (Kobayashi et al., 2012).
- The compound's role in the synthesis of hyperbranched polyethers demonstrates its importance in creating polymers with a large number of functional groups (Uhrich et al., 1992).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for 1-(Bromomethyl)-2,3,4-trimethoxybenzene is not available, similar compounds can be hazardous. For instance, benzyl bromide is a strong lachrymator and is also intensely irritating to skin and mucous membranes .
Propriétés
IUPAC Name |
1-(bromomethyl)-2,3,4-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHAAWUZUFQEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CBr)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541144 | |
| Record name | 1-(Bromomethyl)-2,3,4-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2,3,4-trimethoxybenzene | |
CAS RN |
80054-01-9 | |
| Record name | 1-(Bromomethyl)-2,3,4-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




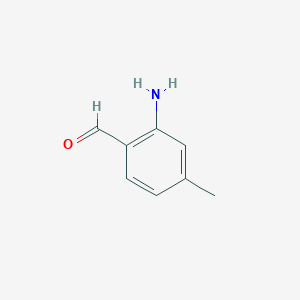
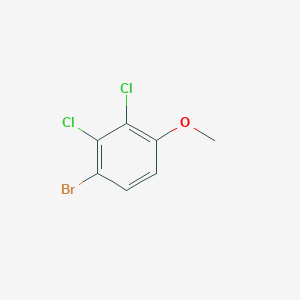

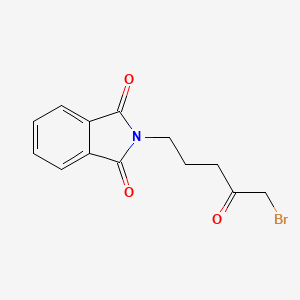
amine](/img/structure/B1282661.png)



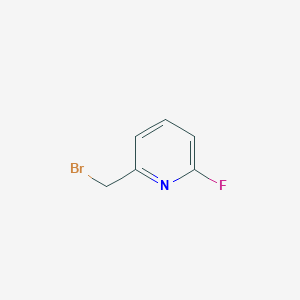
![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)
![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)

